molecular formula C21H27NO6 B15105714 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B15105714
M. Wt: 389.4 g/mol
InChI Key: BURNERUHURBLKB-UHFFFAOYSA-N
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Description

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound also contains a tert-butoxycarbonyl (Boc) protected amino group attached to a butanoate moiety.

Preparation Methods

The synthesis of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the chromen-2-one core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the tert-butoxycarbonyl (Boc) group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling of the chromen-2-one core with the Boc-protected amino butanoate: The final step involves the esterification of the chromen-2-one core with the Boc-protected amino butanoate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Chemical Reactions Analysis

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.

    Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.

Scientific Research Applications

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure allows the compound to interact with various enzymes and receptors, modulating their activity. The Boc-protected amino group can be deprotected to yield the free amine, which can further interact with biological targets. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(3,4,7-trimethyl-2-oxochromen-5-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C21H27NO6/c1-12-10-15(18-13(2)14(3)19(24)27-16(18)11-12)26-17(23)8-7-9-22-20(25)28-21(4,5)6/h10-11H,7-9H2,1-6H3,(H,22,25)

InChI Key

BURNERUHURBLKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(=O)CCCNC(=O)OC(C)(C)C

Origin of Product

United States

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